(E)-N-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDROXYLAMINE
Description
(E)-N-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitropyridine moiety, and a hydroxylamine functional group
Properties
IUPAC Name |
(NE)-N-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-20-12-6-9(7-15-17)2-4-11(12)21-13-5-3-10(8-14-13)16(18)19/h2-8,17H,1H3/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAFGQZAGKZJEH-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-N-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDROXYLAMINE typically involves multiple steps, including the formation of the methoxy and nitropyridine groups, followed by the introduction of the hydroxylamine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitropyridine moiety can be reduced to form amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDROXYLAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (E)-N-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDROXYLAMINE exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitropyridine groups may play a role in binding to these targets, while the hydroxylamine group can participate in redox reactions or form covalent bonds with the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include those with methoxy, nitropyridine, or hydroxylamine groups, such as:
Methoxyphenyl derivatives: These compounds share the methoxy group and may have similar chemical reactivity.
Nitropyridine derivatives: These compounds contain the nitropyridine moiety and may exhibit similar biological activities.
Hydroxylamine derivatives: These compounds have the hydroxylamine group and can undergo similar redox reactions.
The uniqueness of (E)-N-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDROXYLAMINE lies in its combination of these functional groups, which allows for a wide range of chemical and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
